Anthraquinone monohydrazone

Lipophilicity LogP Physicochemical Properties

Differentiate your R&D with this functionalized anthraquinone. Unlike the inert parent 9,10-anthraquinone, its hydrazone moiety (-C=N-NH₂) enables selective metal chelation (e.g., sub-µM Cu²⁺ detection) and serves as a critical synthon for constructing bioactive heterocycles (pyrazoles, triazoles) with validated anticancer activity. Directly supports drug discovery and sensor development programs. Ensure your synthetic route's success by procuring this specific, reactive intermediate.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS No. 3166-13-0
Cat. No. B1299946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthraquinone monohydrazone
CAS3166-13-0
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=N
InChIInChI=1S/C14H10N2O/c15-16-13-9-5-1-3-7-11(9)14(17)12-8-4-2-6-10(12)13/h1-8,15,17H
InChIKeyFUXJAGQYQSXQRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthraquinone Monohydrazone (CAS 3166-13-0): Core Properties and Comparator Context for Scientific Procurement


Anthraquinone monohydrazone (CAS 3166-13-0) is a functionalized anthraquinone derivative wherein one carbonyl group is converted to a hydrazone moiety (-C=N-NH₂) . This modification endows the compound with a molecular formula of C₁₄H₁₀N₂O, a molecular weight of 222.24 g/mol, and a computed LogP of 2.64 . The hydrazone group introduces unique chelating capabilities and serves as a reactive synthon for constructing more complex heterocyclic systems, differentiating it from simpler anthraquinones like 9,10-anthraquinone . While commercially available from multiple suppliers at purities typically ≥95-96% , high-strength, head-to-head comparative performance data against specific analogs remains sparse in the primary literature, limiting direct quantitative procurement differentiation.

Why In-Class Compounds Like 9,10-Anthraquinone Cannot Be Interchanged with Anthraquinone Monohydrazone (CAS 3166-13-0)


Direct substitution with parent 9,10-anthraquinone or other hydrazone-lacking anthraquinone derivatives is not scientifically valid due to the profound functional and electronic alterations conferred by the hydrazone moiety. The conversion of a carbonyl to a hydrazone introduces a site for metal chelation and alters the π-conjugation of the anthracene core . This structural divergence translates to different reactivity profiles, enabling distinct downstream chemistries such as heterocycle formation via cyclization reactions that are inaccessible to the parent quinone . Consequently, assays or synthetic routes optimized for the specific electronic and chelating properties of anthraquinone monohydrazone will likely fail or yield non-comparable results if an unmodified anthraquinone or a differently substituted analog is used.

Quantitative Differentiation Evidence for Anthraquinone Monohydrazone (CAS 3166-13-0) vs. Closest Analogs


Lipophilicity Comparison: Anthraquinone Monohydrazone vs. 9,10-Anthraquinone

The hydrazone modification significantly alters the lipophilicity of the anthracene scaffold. Anthraquinone monohydrazone exhibits a computed LogP of 2.64, compared to a LogP of 3.0 for the parent 9,10-anthraquinone . This reduced lipophilicity implies altered membrane permeability and partition coefficient, which can be a critical factor in designing probes, dyes, or bioactive molecules.

Lipophilicity LogP Physicochemical Properties

Fluorescent Sensor Scaffold Differentiation: Detection Limit and Selectivity of an Anthraquinone-Hydrazone Probe

While not a direct study on the unfunctionalized monohydrazone, research on a novel anthraquinone-hydrazone fluorescent probe (AFSA) provides class-level evidence for the unique utility of this scaffold in sensing applications. The AFSA probe exhibited a distinct turn-on fluorescence response for Cu²⁺ with a detection limit of 0.86 μM and a response time under 1 minute, while showing negligible interference from 15 common metal ions [1]. This performance is directly attributable to the chelating and electronic properties of the anthraquinone-hydrazone core.

Fluorescence Sensor Chemodosimeter Cu2+ Detection

Antimicrobial Potency of Polyfunctionalized Anthraquinonehydrazones: Class-Level MIC Data

A study on a series of polyfunctionalized anthraquinonehydrazone derivatives identified compounds with significant antimicrobial effects. Specific derivatives (compounds 5 and 11) demonstrated MIC values of <93.5 μM against yeast fungi, and compound 5 showed an MIC of <186.9 μM against multidrug-resistant P. putida [1]. These findings highlight the antimicrobial potential of the anthraquinonehydrazone scaffold.

Antimicrobial MIC Structure-Activity Relationship

Anticancer Activity of Anthraquinone Hydrazones: In Vivo P388 Leukemia Data

An older study evaluating mono- and bis-anthraquinone hydrazones in vivo against murine lymphocytic leukemia P388 demonstrated that seven of eight tested hydrazone-containing compounds were active, with three showing high activity evidenced by T/C (treated/control) values of 183%, 175%, and 172% [1]. This established the anthraquinone hydrazone scaffold as a viable template for anticancer drug development.

Anticancer In Vivo P388 Leukemia Hydrazone

Physicochemical Stability and Handling: Boiling Point and Density Data

The compound's thermal and physical properties support its use in standard laboratory and industrial processes. Anthraquinone monohydrazone has a reported boiling point of 409°C at 760 mmHg and a density of 1.29 g/cm³ . This high boiling point indicates good thermal stability for reactions and storage, while the density informs handling and formulation calculations.

Physicochemical Properties Stability Handling

Optimized Application Scenarios for Anthraquinone Monohydrazone (CAS 3166-13-0) Based on Core Evidence


Development of Selective Fluorescent Chemosensors for Heavy Metals

Leverage the anthraquinone-hydrazone scaffold to design and synthesize novel fluorescent probes for selective metal ion detection, such as Cu²⁺. The scaffold's inherent chelating ability and tunable electronic properties, as demonstrated by the AFSA probe's sub-micromolar detection limit and high selectivity over 15+ common metal ions , make it a superior starting point over unmodified anthraquinones. Procurement of the monohydrazone is justified as a key precursor for generating libraries of such sensors [1].

Synthesis of Polyfunctionalized Antimicrobial Candidates

Employ anthraquinone monohydrazone as a core building block for the synthesis of polyfunctionalized hydrazone derivatives with potential antimicrobial activity. Class-level evidence shows that specific derivatives in this series achieve MIC values <93.5 µM against yeast fungi and <186.9 µM against multidrug-resistant bacteria . The hydrazone moiety provides a reactive handle for further derivatization to optimize potency and spectrum of activity, a key differentiator from the biologically inert parent anthraquinone [2].

Precursor for Heterocyclic Compound Libraries in Medicinal Chemistry

Utilize the hydrazone functionality (-C=N-NH₂) as a reactive synthon for constructing diverse heterocyclic systems, including pyrazoles, triazoles, and triazines, via cyclization and condensation reactions . This enables the rapid generation of compound libraries for biological screening. The documented in vivo anticancer activity of related anthraquinone hydrazone derivatives (e.g., T/C values up to 183% in P388 leukemia models [1]) validates the pharmacological relevance of compounds derived from this scaffold, making it a strategically important intermediate for drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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